molecular formula C14H16N4O2 B2650464 1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1334373-42-0

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2650464
CAS No.: 1334373-42-0
M. Wt: 272.308
InChI Key: TXMZIPKYCLOEKM-UHFFFAOYSA-N
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Description

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound incorporating two pharmacologically significant motifs: the 1,3,4-oxadiazole ring and a urea functional group. This molecular architecture is of high interest in medicinal chemistry, particularly in the investigation of novel anticancer agents. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, well-documented for its broad biological activities, including potent antiproliferative effects against a range of cancer cell lines . Furthermore, urea derivatives linked to nitrogen-containing heterocycles have demonstrated significant efficacy as tyrosine kinase inhibitors and have shown promising activity in models of chronic myeloid leukemia (CML), suggesting a potential mechanism of action through the suppression of critical signaling pathways like PI3K/AKT . The specific presence of the 3,4-dimethylphenyl substituent on the oxadiazole ring is a critical feature, as analogous structural motifs have been associated with enhanced cytotoxic activity in preclinical screenings . This compound is intended for research applications only , specifically for use in in vitro assays to explore mechanisms of cell proliferation inhibition, apoptosis induction, and pathway analysis. It is supplied as a high-purity material strictly for laboratory investigations and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-4-7-15-13(19)16-14-18-17-12(20-14)11-6-5-9(2)10(3)8-11/h4-6,8H,1,7H2,2-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZIPKYCLOEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced through an alkylation reaction using an allyl halide in the presence of a base.

    Urea formation: The final step involves the reaction of the oxadiazole derivative with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.

    Biological Studies: It is used in various biological assays to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The allyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • Urea vs.
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to indole (8q) or thiazole (7h) derivatives, influencing membrane permeability .
  • Thermal Stability : The melting points of oxadiazole-acetamide analogs (149–199°C) suggest moderate thermal stability, which may correlate with the target compound’s behavior .

Key Observations :

  • Enzyme Inhibition : Acetamide-oxadiazole hybrids (e.g., 8q) show moderate α-glucosidase inhibition, while urea derivatives (e.g., ) may exhibit distinct binding due to urea’s hydrogen-bonding capacity .
  • Agrochemical Potential: Thiosemicarbazide derivatives () promote plant growth, suggesting that the target compound’s urea-oxadiazole framework could be explored for similar applications .

Biological Activity

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2}. The structure comprises an allyl group attached to a urea moiety, which is further substituted with a 1,3,4-oxadiazole ring containing a dimethylphenyl substituent. This unique combination of functional groups may contribute to its biological activities.

Antimicrobial Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been reported to possess antifungal and antibacterial properties. A study evaluating various oxadiazole derivatives found that certain compounds demonstrated effective inhibition against pathogenic fungi and bacteria .

Anticancer Activity

Research has shown that oxadiazole derivatives can exhibit anticancer properties. In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. For example, similar compounds have been tested against leukemia cell lines with promising results regarding their cytotoxic effects .

CompoundCell LineIC50 (nM)
This compoundTHP-1TBD
Similar Oxadiazole DerivativeMV-4-1198 ± 10

The proposed mechanism of action for the biological activity of this compound involves the modulation of specific cellular pathways. It is hypothesized that the compound interacts with DNA or RNA synthesis processes or inhibits specific enzymes involved in cell proliferation. Further research is needed to elucidate these mechanisms fully.

Study on Anticancer Activity

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these derivatives, one showed significant cytotoxicity against human leukemia cells with an IC50 value indicating potent activity. This suggests that the structural features present in compounds like this compound might be critical for enhancing their anticancer efficacy .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against various pathogens. The findings demonstrated that certain derivatives exhibited strong antifungal activity against common plant pathogens. This highlights the potential application of such compounds in agricultural settings as fungicides .

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